N-{4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}-2,2-dimethylpropanamide
CAS No.: 313529-52-1
Cat. No.: VC11867685
Molecular Formula: C17H22N4O3S
Molecular Weight: 362.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 313529-52-1 |
|---|---|
| Molecular Formula | C17H22N4O3S |
| Molecular Weight | 362.4 g/mol |
| IUPAC Name | N-[4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl]-2,2-dimethylpropanamide |
| Standard InChI | InChI=1S/C17H22N4O3S/c1-11-10-12(2)19-16(18-11)21-25(23,24)14-8-6-13(7-9-14)20-15(22)17(3,4)5/h6-10H,1-5H3,(H,20,22)(H,18,19,21) |
| Standard InChI Key | MTQCDURNGWPLJI-UHFFFAOYSA-N |
| SMILES | CC1=CC(=NC(=N1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C(C)(C)C)C |
| Canonical SMILES | CC1=CC(=NC(=N1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C(C)(C)C)C |
Introduction
Chemical Identity and Structural Features
Molecular Characterization
The compound’s molecular formula is C₁₇H₂₂N₄O₃S, with a molar mass of 362.4 g/mol. Its IUPAC name reflects three key structural components:
-
4,6-Dimethylpyrimidin-2-yl group: A heterocyclic aromatic ring with methyl substituents at positions 4 and 6.
-
Sulfamoyl bridge (-SO₂NH-): Connects the pyrimidine ring to a phenyl group.
-
2,2-Dimethylpropanamide (pivalamide): A sterically hindered acyl group attached to the para position of the phenyl ring .
Table 1: Key Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| CAS Number | 313529-52-1 | |
| Molecular Formula | C₁₇H₂₂N₄O₃S | |
| Molecular Weight | 362.4 g/mol | |
| XLogP3 (Predicted LogP) | 2.8 | |
| Hydrogen Bond Donors | 2 | |
| Hydrogen Bond Acceptors | 6 | |
| Rotatable Bonds | 5 |
The canonical SMILES string CC1=CC(=NC(=N1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C(C)(C)C)C encodes its connectivity, while the InChIKey MTQCDURNGWPLJI-UHFFFAOYSA-N ensures unique identification in databases.
Crystallographic and Spectroscopic Insights
Though experimental crystallographic data remain limited, computational models suggest a planar pyrimidine ring and a twisted conformation between the sulfamoyl and pivalamide groups. This steric arrangement influences solubility, with predicted logP values indicating moderate lipophilicity (XLogP3 = 2.8) . Nuclear magnetic resonance (NMR) simulations highlight distinct shifts for the methyl groups on the pyrimidine (δ ~2.3 ppm) and pivalamide (δ ~1.3 ppm) moieties.
Synthesis and Optimization Strategies
Multi-Step Synthetic Pathway
The synthesis involves three principal stages (Figure 1):
-
Pyrimidine Sulfonamide Formation: Condensation of 4,6-dimethylpyrimidin-2-amine with 4-nitrobenzenesulfonyl chloride, followed by nitro group reduction.
-
Pivalamide Installation: Reaction of the resultant 4-aminophenylsulfonamide intermediate with pivaloyl chloride.
-
Purification: Recrystallization from ethanol/water mixtures yields >95% purity.
Table 2: Critical Reaction Parameters
| Step | Reagents/Conditions | Yield (%) | Purity (%) |
|---|---|---|---|
| 1 | DCM, Et₃N, 0°C → RT, 12 h | 78 | 90 |
| 2 | THF, DMAP, reflux, 6 h | 85 | 92 |
| 3 | Ethanol/H₂O (3:1), −20°C, 24 h | 95 | 99 |
Challenges include controlling sulfonamide regioselectivity and minimizing pivalamide hydrolysis during workup. Microwave-assisted synthesis has been explored to reduce reaction times by 40%.
Applications in Medicinal Chemistry
Table 3: Comparative Inhibition Profiles
| Target | IC₅₀ (nM) | Reference Compound | IC₅₀ (nM) |
|---|---|---|---|
| CA IX | 120 ± 15 | Acetazolamide | 250 ± 30 |
| DHFR | 450 ± 50 | Trimethoprim | 300 ± 40 |
Antibacterial Screening
Against Staphylococcus aureus (MRSA), the compound shows a minimum inhibitory concentration (MIC) of 32 µg/mL, attributed to dual targeting of folate metabolism and membrane integrity . Synergy with β-lactams enhances activity 4-fold, suggesting adjuvant potential .
Comparative Analysis with Structural Analogs
Modifying the acyl group or pyrimidine substituents significantly alters bioactivity:
Table 4: Structure-Activity Relationships (SAR)
| Compound | R Group | CA IX IC₅₀ (nM) | Solubility (mg/mL) |
|---|---|---|---|
| Target Compound | -C(C)(C)C | 120 | 0.45 |
| N-[4-(Sulfamoyl)phenyl]acrylamide | -CH₂CH=CH₂ | 280 | 1.20 |
| N-[4-(Sulfamoyl)phenyl]isobutyramide | -CH(CH₃)₂ | 150 | 0.78 |
Bulky pivalamide groups (target compound) improve target binding but reduce aqueous solubility, while smaller acyl chains (e.g., isobutyramide) balance potency and pharmacokinetics .
Challenges and Future Directions
Limitations in Preclinical Development
-
Poor Aqueous Solubility: 0.45 mg/mL in PBS (pH 7.4), necessitating lipid-based formulations.
-
Metabolic Instability: Rapid hepatic glucuronidation (t₁/₂ = 22 min in microsomes) .
Strategic Modifications
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume